molecular formula C11H15NO2 B13145135 methyl (3S)-3-amino-4-phenylbutanoate

methyl (3S)-3-amino-4-phenylbutanoate

Cat. No.: B13145135
M. Wt: 193.24 g/mol
InChI Key: JFNXWNUTVYGPMF-JTQLQIEISA-N
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Description

Methyl (3S)-3-amino-4-phenylbutanoate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl (3S)-3-amino-4-phenylbutanoate

InChI

InChI=1S/C11H15NO2/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1

InChI Key

JFNXWNUTVYGPMF-JTQLQIEISA-N

Isomeric SMILES

COC(=O)C[C@H](CC1=CC=CC=C1)N

Canonical SMILES

COC(=O)CC(CC1=CC=CC=C1)N

Origin of Product

United States

Significance As a Chiral Building Block in Organic Synthesis

The importance of methyl (3S)-3-amino-4-phenylbutanoate lies in its inherent chirality. In the synthesis of therapeutic agents, the three-dimensional arrangement of atoms is often critical to a molecule's biological activity. This β-amino acid ester provides a readily available source of a specific stereoisomer, enabling chemists to construct target molecules with a high degree of stereocontrol. This is paramount in drug development, where different enantiomers of a drug can have vastly different pharmacological effects.

The presence of both an amine and an ester functional group, along with a chiral center, allows for a variety of chemical transformations. The amino group can be acylated, alkylated, or used to form peptide bonds, while the ester can be hydrolyzed, reduced, or converted to other functionalities. This versatility makes it a key intermediate in the synthesis of peptidomimetics, compounds that mimic the structure of peptides but with improved stability and bioavailability.

Synthetic Methodologies for Methyl 3s 3 Amino 4 Phenylbutanoate

De Novo Synthetic Approaches

De novo synthesis strategies construct the target molecule from simple, often achiral, starting materials without relying on pre-existing stereocenters from natural products.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, offer an efficient pathway to complex molecules. The Mannich reaction and related aza-Michael additions are cornerstone MCRs for synthesizing β-amino carbonyl compounds. nih.govorganic-chemistry.org A hypothetical three-component approach to a β-amino ester scaffold would involve the reaction of an aldehyde (benzaldehyde), an amine (ammonia or a protected equivalent), and a ketene (B1206846) silyl (B83357) acetal (B89532) derived from methyl acetate.

However, achieving high stereoselectivity in such reactions without a chiral catalyst remains a challenge. While L-proline and other amino acids have been used to catalyze three-component Mannich-type reactions, specific high-yielding applications for the direct synthesis of methyl (3S)-3-amino-4-phenylbutanoate are not extensively documented in prominent literature. rsc.org The development of a direct and highly enantioselective MCR for this specific target remains an area of synthetic interest.

Construction from Non-Chiral Precursors, including β-Ketoesters

A more common de novo strategy involves the construction of a prochiral precursor, which is then converted to the chiral product in an asymmetric step. For this compound, the key prochiral intermediate is methyl 3-oxo-4-phenylbutanoate. nih.gov This β-ketoester can be synthesized from simple, non-chiral starting materials such as benzaldehyde (B42025) and methyl acetoacetate.

One established route involves a Knoevenagel or Hantzsch-type condensation followed by reduction and asymmetric amination. The sequence begins with the condensation of benzaldehyde with a β-dicarbonyl compound, followed by subsequent chemical transformations to introduce the amino group stereoselectively. A representative pathway is the asymmetric hydrogenation of an enamine or enoate intermediate derived from methyl 3-oxo-4-phenylbutanoate. Chiral rhodium or ruthenium phosphine (B1218219) complexes are often employed as catalysts in these asymmetric hydrogenations to achieve high enantiomeric excess.

StepReactantsReagents/CatalystProduct
1Benzaldehyde, Methyl AcetoacetatePiperidine, EthanolMethyl 2-acetyl-3-phenylacrylate
2Methyl 2-acetyl-3-phenylacrylateH₂, Chiral Ru-BINAP catalystMethyl 2-acetyl-3-phenylpropanoate
3Methyl 2-acetyl-3-phenylpropanoateNH₃, H₂, Raney NickelMethyl 3-amino-4-phenylbutanoate (racemic)
4Racemic EsterChiral Acid (e.g., Tartaric Acid)Diastereomeric Salt Separation
5Resolved SaltBase, then EsterificationThis compound

This table represents a generalized de novo pathway; specific conditions and yields vary based on the chosen asymmetric method.

Chiral Pool-Based Syntheses

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials, leveraging their inherent stereochemistry to build the target molecule.

Derivatization from Natural Amino Acids (e.g., L-Aspartic Acid, L-Phenylalaninol)

Natural α-amino acids are excellent starting points for the synthesis of β-amino acids through homologation (chain extension) procedures. A practical, high-yield synthesis of the opposite enantiomer, methyl (3R)-3-amino-4-phenylbutanoate, has been demonstrated starting from L-aspartic acid. tandfonline.com This method retains the original chirality at the α-carbon of aspartic acid, which becomes the C3 stereocenter in the final product. The key steps involve a Friedel-Crafts acylation of benzene (B151609) with a protected L-aspartic acid derivative, followed by reduction of the resulting ketone. tandfonline.com

Table 2: Synthesis of Methyl (3R)-3-amino-4-phenylbutanoate from L-Aspartic Acid tandfonline.com

Step Starting Material Reagents and Conditions Intermediate/Product Yield
1 N-protected L-Aspartic Acid Anhydride Benzene, AlCl₃ N-protected 2-amino-4-oxo-4-phenylbutanoic acid -
2 Ketone intermediate from Step 1 PhMe₂SiH, TFA N-protected 2-amino-4-phenylbutanoic acid -
3 Product from Step 2 NaOMe, MeOH Methyl (2S)-2-amino-4-phenylbutanoate -

Note: This route yields the (3R)-enantiomer. A similar strategy using D-aspartic acid would be required for the (3S)-enantiomer.

Another logical chiral precursor is L-phenylalaninol, derived from the reduction of L-phenylalanine. A synthetic sequence from L-phenylalaninol would typically involve protection of the amino group, oxidation of the primary alcohol to an aldehyde, one-carbon homologation using a Wittig or Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, and finally, stereoselective reduction of the double bond to set the C3 stereocenter.

Transformation of Sugar-Derived Chirons

Carbohydrates, such as D-glucose or D-mannose, represent a rich source of complex chiral molecules and can be used as "chirons" for the synthesis of non-carbohydrate targets. This approach involves the strategic manipulation of the multiple stereocenters present in the sugar backbone. A synthesis of this compound from a sugar chiron would involve selecting a sugar with the correct configuration at a specific carbon atom that will become the C3 of the target. The synthetic sequence would then focus on removing or modifying superfluous hydroxyl groups, introducing the phenyl group (often via an organometallic reagent at an aldehyde or epoxide function), and installing the amino group with the correct stereochemistry. While powerful, these syntheses are often lengthy and complex, and a specific, established route for this particular target molecule from a sugar chiron is not commonly cited.

Enzymatic Synthesis Routes

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. The most prominent enzymatic route to this compound is the asymmetric reductive amination of the prochiral β-ketoester, methyl 3-oxo-4-phenylbutanoate. nih.gov

This transformation is effectively catalyzed by ω-transaminases (ω-TAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes capable of transferring an amino group from an amino donor to a ketone or aldehyde substrate. mdpi.com By selecting an appropriate (S)-selective ω-transaminase, the (3S)-enantiomer of the amino ester can be produced with very high enantiomeric excess (ee).

The main challenge in transaminase reactions is the unfavorable equilibrium, which often limits the conversion. This can be overcome by several strategies:

Use of an excess of the amino donor: Simple but can be costly and complicates purification.

Removal of the ketone byproduct: Using an amino donor like isopropylamine, which generates volatile acetone, can drive the reaction forward.

Coupled-enzyme systems: A second enzyme can be used to either remove the byproduct or regenerate the amino donor. For example, coupling the ω-TA with a pyruvate (B1213749) decarboxylase (PDC) irreversibly converts the pyruvate byproduct (when alanine (B10760859) is the donor) into acetaldehyde (B116499) and CO₂, effectively pulling the equilibrium towards product formation. mdpi.comresearchgate.net Alternatively, a glutamate (B1630785) dehydrogenase (GDH) can be used to regenerate the L-glutamate amino donor in situ. nih.gov

Table 3: Enzymatic Synthesis of β-Amino Esters via Transamination

Enzyme System Substrate Amino Donor Key Features Product ee
(S)-selective ω-Transaminase (ω-TA) Methyl 3-oxo-4-phenylbutanoate Isopropylamine Acetone byproduct is volatile, shifting equilibrium. >99%
ω-TA + Pyruvate Decarboxylase (PDC) Methyl 3-oxo-4-phenylbutanoate L-Alanine Irreversible removal of pyruvate byproduct. mdpi.com >99%

Data is representative of typical outcomes for asymmetric transaminase reactions on β-ketoester substrates.

Enzyme-Catalyzed Derivatizations

Enzymatic kinetic resolution has emerged as a powerful technique for the synthesis of enantiomerically pure compounds. Lipases, in particular, have demonstrated considerable utility in the resolution of racemic β-amino esters through enantioselective hydrolysis or transesterification.

One of the most effective biocatalysts for the kinetic resolution of β-amino esters is Lipase (B570770) B from Candida antarctica (CALB). nih.govnih.gov This enzyme exhibits high enantioselectivity in the acylation of the amino group or the hydrolysis of the ester moiety. In a typical kinetic resolution of racemic methyl 3-amino-4-phenylbutanoate, CALB would selectively catalyze the acylation of one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers, providing access to the desired (3S) isomer.

The efficiency of such resolutions is highly dependent on the reaction conditions, including the choice of solvent, temperature, and acyl donor. Research on similar β-amino esters has shown that CALB can achieve high enantiomeric excess (ee) values (up to >99%) and selectivities (E >200). researchgate.net For instance, the resolution of racemic 2-acetamido-1-arylacetates via deacylation using CALB in hydrophobic organic media has been shown to be highly effective. researchgate.net

Table 1: Illustrative Data on Lipase-Catalyzed Kinetic Resolution of β-Amino Esters

EnzymeSubstrateAcyl Donor/SolventTemp. (°C)Time (h)Conversion (%)Productee (%)Ref.
Candida antarctica Lipase B (CALB)Racemic β-amino esterVinyl Acetate / Hexane (B92381)3016~50(S)-alcohol & (R)-acetate>99 clockss.org
Pseudomonas cepacia Lipase (PSL)Racemic β-amino esterDiethyl Carbonate / 2-MeTHFRT--Amine99 polimi.it
Lecitase™ Ultra (immobilized)Racemic (E)-4-phenylbut-3-en-2-yl butyratePhosphate Buffer (pH 7.2) / AcetoneRT24~50(R)-alcohol & (S)-ester90-99 mdpi.com

Note: This table presents data for analogous compounds to illustrate the potential of the methodology, as specific data for this compound was not available in the searched literature.

Chemo-Enzymatic Strategies

Chemo-enzymatic cascade reactions offer an elegant and efficient approach to complex molecules by combining the selectivity of enzymes with the versatility of chemical transformations. In the context of this compound, which is a key intermediate for the antidiabetic drug sitagliptin (B1680988), several chemo-enzymatic strategies have been developed. researchgate.netresearchgate.net

A prominent strategy involves a bienzymatic cascade to produce the corresponding β-amino acid. researchgate.net This process typically starts with a β-keto ester, which is first hydrolyzed by an esterase or lipase to the corresponding β-keto acid. Subsequently, a transaminase introduces the amino group stereoselectively to furnish the desired (S)-β-amino acid. researchgate.net This amino acid can then be esterified to yield this compound.

For example, a whole-cell biotransformation system using recombinant Escherichia coli co-expressing an esterase and a transaminase has been developed for the synthesis of a sitagliptin intermediate. researchgate.net In some variations, commercial lipases like Candida rugosa lipase (CRL) have been used in tandem with a transaminase from Ilumatobacter coccineus (TAIC). researchgate.net The choice of amino donor for the transaminase is also a critical parameter, with benzylamine (B48309) being an inexpensive and effective option. researchgate.net To drive the reaction equilibrium towards product formation and overcome potential product inhibition, a third enzyme system, such as aldehyde reductase (AHR) and formate (B1220265) dehydrogenase (FDH), can be incorporated to remove the benzaldehyde byproduct. researchgate.net

Table 2: Overview of a Chemo-Enzymatic Cascade for a Sitagliptin Intermediate

StepReactionEnzyme(s)Key ParametersYield/ConversionRef.
1β-keto ester to β-keto acidEsterase (Pseudomonas stutzeri) or Lipase (Candida rugosa)pH 7.0, 37°CHigh Conversion researchgate.netresearchgate.net
2β-keto acid to β-amino acidTransaminase (Ilumatobacter coccineus)Amino donor: (S)-α-MBA or Benzylamine~82% conversion researchgate.net
3Byproduct Removal (optional)Aldehyde Reductase (AHR) / Formate Dehydrogenase (FDH)Cofactor regenerationImproved overall yield researchgate.net

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is paramount in modern pharmaceutical manufacturing to minimize environmental impact and enhance economic viability. The synthesis of this compound, particularly in the context of the large-scale production of sitagliptin, has been a showcase for the successful implementation of these principles. sci-hub.se

Atom Economy and Waste Minimization

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. sci-hub.se Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant amounts of waste.

The first-generation synthesis of sitagliptin, for instance, involved a Mitsunobu reaction, which is known for its poor atom economy and the generation of copious amounts of waste. sci-hub.se The development of a second-generation process significantly improved the atom economy by employing a three-step, one-pot synthesis of a key intermediate, dehydrositagliptin, followed by an asymmetric hydrogenation. sci-hub.se This streamlined approach drastically reduced the amount of waste generated per kilogram of the final product. sci-hub.se

Table 3: Illustrative Atom Economy Comparison for a Synthetic Step

Reaction TypeReactantsDesired ProductByproducts% Atom Economy (Illustrative)
Wittig ReactionAldehyde, Phosphonium YlideAlkeneTriphenylphosphine oxide~20-50%
Asymmetric HydrogenationAlkene, H₂AlkaneNone100%

Note: This table provides a conceptual comparison. A specific atom economy calculation for a published route to this compound would require the full reaction stoichiometry.

Environmentally Benign Reagent and Solvent Selection

The choice of reagents and solvents has a profound impact on the environmental footprint of a synthetic process. Green chemistry encourages the use of non-toxic, renewable, and easily recyclable materials.

In the context of enzymatic reactions for synthesizing β-amino esters, the use of "green" solvents is an active area of research. Ionic liquids, for example, have been explored as environmentally benign alternatives to conventional organic solvents in enzymatic resolutions. njit.edu Their low vapor pressure, thermal stability, and potential for recyclability make them attractive options. njit.edu Studies have shown that certain ionic liquids can be effective media for enzymatic reactions without compromising enzyme activity or selectivity. njit.edu

Furthermore, the move away from expensive and toxic heavy metal catalysts is a key aspect of green reagent selection. The development of biocatalytic routes, such as the transaminase-catalyzed synthesis of the sitagliptin intermediate, eliminates the need for transition metals like rhodium or ruthenium that were used in earlier synthetic generations. sci-hub.seresearchgate.net

Table 4: Comparison of Solvents for Biocatalytic Reactions

Solvent TypeExamplesAdvantagesDisadvantagesRelevance to Synthesis
Conventional Organic SolventsToluene, Hexane, DichloromethaneGood solubility for many organic compoundsOften volatile, flammable, and/or toxicWidely used but efforts are made to replace them.
"Green" SolventsWater, Ethanol, 2-MeTHF, Ionic LiquidsLower toxicity, renewable, recyclableMay have different solubility profiles, potential for higher costIncreasingly adopted in enzymatic and chemo-enzymatic processes. polimi.itnjit.edu
Supercritical FluidsscCO₂Non-toxic, easily removedRequires high pressure equipmentUsed in some specialized applications.

Advanced Stereochemical Control and Enantioselective Synthesis of Methyl 3s 3 Amino 4 Phenylbutanoate and Analogs

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product. This strategy avoids the use of stoichiometric chiral auxiliaries, simplifying purification and improving process efficiency.

Transition Metal-Catalyzed Asymmetric Hydrogenation (e.g., Ru-BINAP Complexes)

Transition metal-catalyzed asymmetric hydrogenation is one of the most powerful and widely used methods for the synthesis of chiral compounds. Ruthenium complexes featuring the chiral bisphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are exceptionally effective for the enantioselective reduction of various prochiral substrates.

The synthesis of methyl (3S)-3-amino-4-phenylbutanoate can be achieved via the asymmetric hydrogenation of a suitable precursor, such as the corresponding β-enamine ester or by a reduction-amination sequence starting from a β-keto ester. For instance, the hydrogenation of methyl 3-(acetylamino)-4-phenylbut-2-enoate using a Ru-(S)-BINAP catalyst can directly furnish the N-protected product with high enantiomeric excess (ee). The first successful asymmetric hydrogenation of N-acyl-β-(amino)acrylates was reported by Noyori and coworkers, demonstrating the power of Ru-BINAP complexes to deliver β-amino acid derivatives with greater than 90% ee. mdpi.com

A related strategy involves the asymmetric hydrogenation of an α-substituted-β-keto ester, such as methyl 2-chloro-3-oxo-4-phenylbutanoate. researchgate.net In this approach, the Ru-BINAP catalyst stereoselectively reduces the ketone to a hydroxyl group, which can then be converted to the amine with inversion of configuration, ultimately yielding the desired (3S)-amino product. The reaction is typically carried out under hydrogen pressure at elevated temperatures, delivering the intermediate alcohol with high stereoselectivity. researchgate.net

CatalystSubstrate PrecursorConditionsProduct StereoselectivityRef
Ru-(R)-BINAPMethyl 2-chloro-3-oxo-4-phenylbutyrateH₂ (3 MPa), 50°C, 30h(3R)-hydroxy intermediate researchgate.net
Ru(O₂CCH₃)₂((R)-BINAP)N-acyl-β-(amino)acrylatesH₂, Methanol (B129727)>90% ee for β-amino ester mdpi.com

Palladium-Catalyzed Enantioselective C(sp³)-H Activation

A more recent and cutting-edge strategy for creating stereocenters involves the transition metal-catalyzed activation of otherwise inert C(sp³)–H bonds. Palladium(II) catalysis, in particular, has emerged as a powerful tool for the enantioselective functionalization of methylene (B1212753) C–H bonds. jku.at This method typically employs a directing group within the substrate to position the metal catalyst in proximity to the target C–H bond, allowing for selective and controlled bond cleavage and functionalization.

For the synthesis of this compound, a hypothetical approach would involve a precursor like methyl 4-phenylbutanoate derivatized with a suitable directing group (e.g., an amide or a removable picolinamide). In the presence of a chiral ligand, such as a mono-protected amino acid (MPAA), the palladium catalyst could selectively activate one of the two prochiral C–H bonds at the C3 position. jku.at Subsequent amination would install the amino group, establishing the (3S) stereocenter. While this represents a frontier in synthetic methodology, the development of chiral ligands that enable enantioselective Pd(II)-catalyzed arylation and amination of β-methylene C–H bonds in aliphatic amides has been demonstrated, achieving high enantioselectivity (up to 96:4 er). jku.at This approach offers a novel disconnection for the synthesis of β-amino esters directly from simple alkane precursors.

Organocatalytic Approaches

Organocatalysis, which utilizes small chiral organic molecules as catalysts, has become a major pillar of asymmetric synthesis. acs.org These metal-free catalysts can activate substrates through various modes, including the formation of enamine or iminium ion intermediates. For the synthesis of β-amino esters, the asymmetric Mannich reaction is a particularly powerful tool.

In this context, the synthesis of this compound can be envisioned through the reaction of phenylacetaldehyde (B1677652), an imine source (e.g., generated from an amine and formaldehyde), and a ketene (B1206846) silyl (B83357) acetal (B89532) derived from methyl acetate. A chiral Brønsted acid or a proline-derived catalyst can effectively control the facial selectivity of the addition to the in-situ generated imine, leading to the desired (3S)-stereoisomer with high enantiopurity. acs.orgrsc.org Combined amino- and N-heterocyclic carbene (NHC)-catalyzed one-pot reactions have also been developed, providing enantioenriched β-amino esters in high yield and excellent enantiopurity without the need for inert or anhydrous conditions. rsc.org

Catalytic ApproachCatalyst TypeKey ReactionSubstratesRef
Combined CatalysisAmino- and NHC-catalystOne-pot sequenceAldehyde, Amine, α,β-unsaturated aldehyde rsc.org
Brønsted Acid CatalysisChiral Phosphoric AcidMannich ReactionAldehyde, Amine, Ketene Silyl Acetal acs.org
Enamine CatalysisProline derivativesConjugate AdditionAldehyde, Nitroalkene (amine precursor) nih.gov

Diastereoselective Synthesis Strategies

Diastereoselective methods rely on the influence of a pre-existing stereocenter within the substrate to control the formation of a new stereocenter. This is often achieved by temporarily installing a chiral auxiliary, which, after directing the stereochemical outcome of a key reaction, can be cleanly removed.

Chiral Auxiliary-Mediated Reactions (e.g., (S)-1-Phenylethylamine, Menthol)

Chiral auxiliaries are recoverable chiral compounds that are temporarily incorporated into a substrate to direct a diastereoselective transformation. nih.gov

(S)-1-Phenylethylamine , a readily available chiral amine, is a highly effective chiral auxiliary. nih.gov A plausible route to this compound using this auxiliary involves the condensation of methyl 3-oxo-4-phenylbutanoate with (S)-1-phenylethylamine to form a chiral enamine. The stereocenter on the phenylethylamine group effectively shields one face of the enamine double bond, directing a subsequent reduction (e.g., using sodium cyanoborohydride or catalytic hydrogenation) to occur from the less hindered face. This diastereoselective reduction establishes the new stereocenter at C3. Finally, hydrogenolysis removes the (S)-1-phenylethylamine auxiliary to reveal the free amine of the target product.

Menthol , a naturally occurring chiral alcohol, can also be used as a chiral auxiliary. In this approach, the methyl ester of the target compound is replaced with a menthyl ester. For example, the conjugate addition of an amine nucleophile (like lithium (R)-(α-methylbenzyl)benzylamide) to a chiral α,β-unsaturated ester, such as (-)-8-phenylmenthyl cinnamate, can proceed with high diastereoselectivity. The bulky chiral menthyl group directs the incoming nucleophile to the opposite face of the double bond. Subsequent cleavage of the auxiliary ester would yield the desired β-amino acid, which can then be esterified to the methyl ester.

Chiral Acetal Template-Mediated Routes

Chiral acetals, formed from the reaction of a carbonyl compound with a chiral diol, can serve as effective templates to control stereochemistry. While less common for this specific target, the principle can be applied to a suitable precursor. A hypothetical route could start with a β-keto ester, where the ketone is converted into a chiral acetal using a C₂-symmetric diol like (2R,3R)-2,3-butanediol. The chiral environment created by the acetal could then direct the diastereoselective reduction of an adjacent functional group or the addition of a nucleophile. For instance, if the substrate were methyl 3-oxo-4-phenyl-2-enoate, the chiral acetal at the 3-position could direct the conjugate addition of an amine source to the C2 position, followed by reduction of the double bond. After the key stereocenter is set, the acetal can be hydrolyzed to regenerate the ketone, which can then be removed or transformed as needed. This strategy relies on creating a rigid, conformationally biased intermediate that exposes one face of the reactive center to the incoming reagent.

Stereoselective Aldimine Coupling Reactions

The stereoselective coupling of aldimines with various carbon nucleophiles represents a powerful strategy for the asymmetric synthesis of β-amino esters, including this compound. These reactions hinge on the facial-selective addition of a nucleophile to the C=N bond of an imine, with stereocontrol often dictated by a chiral auxiliary attached to the imine nitrogen or by a chiral catalyst.

A prominent approach involves the use of chiral N-sulfinyl imines. The sulfinyl group acts as a potent chiral director, allowing for high levels of diastereoselectivity in the addition of ester enolates. For instance, the addition of a lithium enolate of a methyl ester to an (S)-N-tert-butanesulfinyl aldimine derived from phenylacetaldehyde proceeds with high diastereoselectivity to furnish the corresponding (3S)-β-amino ester after removal of the sulfinyl group. The stereochemical outcome is rationalized by a Zimmerman-Traxler-like six-membered ring transition state, where the metal cation chelates to both the sulfinyl oxygen and the enolate oxygen, minimizing steric interactions.

Another effective class of chiral auxiliaries is based on phosphorus, such as N-phosphonyl and N-phosphinoyl imines. Chiral N-phosphonyl imines, particularly those bearing a 1-naphthyl group, have been shown to react with lithium ester enolates with excellent diastereoselectivity (>99:1 dr) in the presence of a Lewis acid promoter like triisopropoxytitanium (IV) chloride. nih.gov The chiral phosphonyl group can be readily cleaved under acidic conditions to yield the free β-amino ester. nih.gov The high levels of stereocontrol are attributed to the rigid conformation of the chiral imine and the effective shielding of one of its faces.

The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a compound containing an acidic proton (such as a methyl ester), can also be rendered highly stereoselective. Asymmetric Mannich reactions employing chiral catalysts or chiral auxiliaries on the amine component are well-established for the synthesis of β-amino carbonyl compounds. For example, the reaction of a chiral imine with a silyl enol ether, catalyzed by a chiral Lewis acid, can provide enantioenriched β-amino esters.

The following table summarizes representative results for the stereoselective addition of ester enolates to chiral aldimines, demonstrating the efficacy of this strategy in controlling the stereochemistry at the newly formed stereocenters.

Chiral AuxiliaryAldimine SubstrateEster EnolateDiastereomeric Ratio (dr)Yield (%)Reference
N-tert-butanesulfinylPhenylacetaldehyde imineLithium enolate of methyl acetate>95:585 researchgate.net
N-phosphonyl (1-naphthyl)Benzaldehyde (B42025) imineLithium enolate of methyl acetate>99:188 nih.gov
N-phosphinoylVarious aromatic iminesLithium enolate of ethyl acetateup to 98:275-92 nih.gov

These methods, particularly those employing N-sulfinyl and N-phosphonyl imines, offer reliable and highly stereoselective routes to β-amino esters like this compound, showcasing the power of chiral auxiliaries in asymmetric synthesis.

Tandem Conjugate Addition-Fluorination Sequences

Tandem reactions that form multiple chemical bonds and stereocenters in a single operation are highly desirable in organic synthesis for their efficiency. A tandem conjugate addition-fluorination sequence is a powerful strategy for the stereoselective synthesis of α-fluoro-β-amino esters, which are valuable building blocks for medicinal chemistry. This approach can be applied to the synthesis of fluorinated analogs of this compound.

The sequence typically begins with the stereoselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. The use of a chiral lithium amide, such as the one derived from (S)-N-benzyl-N-(α-methylbenzyl)amine, allows for the introduction of the amino group at the β-position with high facial selectivity. This 1,4-addition generates a transient enolate intermediate.

In the second step of the tandem sequence, this chiral enolate is trapped in situ with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI). The fluorination of the enolate occurs with stereocontrol, leading to the formation of the α-fluoro-β-amino ester with two contiguous stereocenters. The stereochemical outcome of the fluorination step is influenced by the existing stereocenter at the β-position, often resulting in high diastereoselectivity.

This methodology has been successfully employed for the synthesis of a variety of α-fluoro-β³-amino esters with high diastereomeric ratios (up to >99:1 dr) and in good to quantitative yields. figshare.comresearchgate.net The utility of this approach has been demonstrated in the synthesis of orthogonally protected (2S,3S)-α-fluoro-β³-lysine, highlighting its potential for preparing complex fluorinated amino acid derivatives that are not readily accessible from the chiral pool. figshare.comresearchgate.net

The table below presents data from studies on the tandem conjugate addition-fluorination of α,β-unsaturated esters, illustrating the high levels of stereocontrol achievable with this method.

α,β-Unsaturated EsterChiral Amine NucleophileFluorinating AgentDiastereomeric Ratio (dr)Yield (%)Reference
tert-Butyl cinnamateLithium (S)-(-)-N-benzyl-N-α-methylbenzylamideN-fluorobenzenesulfonimide>99:195 researchgate.net
Ethyl crotonateLithium (S)-(-)-N-benzyl-N-α-methylbenzylamideN-fluorobenzenesulfonimide85:1590 researchgate.net
Various acrylatesChiral lithium amidesN-fluorobenzenesulfonimide80:20 to >99:1up to 100 figshare.comresearchgate.net

This tandem strategy provides a highly efficient and stereoselective route to α-fluoro-β-amino esters, which are fluorinated analogs of the target compound. The ability to control the stereochemistry at both the α- and β-positions in a single pot operation makes this a valuable tool in the synthesis of complex fluorinated molecules.

Stereoselective Conversion of Precursors

The stereoselective synthesis of this compound can also be achieved through the conversion of prochiral or racemic precursors, where the key stereocenter is established with high enantioselectivity. Prominent among these methods are the enantioselective reduction of β-keto esters and the asymmetric transamination of β-keto esters, often employing biocatalysts.

Enantioselective Reduction of β-Keto Esters

The asymmetric reduction of a β-keto ester precursor, such as methyl 3-oxo-4-phenylbutanoate, to the corresponding β-hydroxy ester is a well-established method. The resulting chiral β-hydroxy ester can then be converted to the desired β-amino ester through activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with an amine source, typically with inversion of stereochemistry.

Biocatalytic reductions using whole-cell systems or isolated enzymes offer a green and highly selective approach. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly effective for this transformation. For example, various microorganisms, including strains of Saccharomyces cerevisiae (baker's yeast), have been shown to reduce β-keto esters with high enantioselectivity. psu.eduresearchgate.net Engineered ketoreductases can provide access to either enantiomer of the β-hydroxy ester with excellent enantiomeric excess (ee). nih.govrsc.org The choice of enzyme and reaction conditions is crucial for achieving the desired stereochemical outcome.

The following table provides examples of the enantioselective reduction of β-keto esters using biocatalysts.

β-Keto Ester SubstrateBiocatalystProductEnantiomeric Excess (ee)Conversion (%)Reference
Ethyl 2-oxo-4-phenylbutanoateSaccharomyces cerevisiae(S)-Ethyl 2-hydroxy-4-phenylbutanoate>92%>90% researchgate.net
Ethyl 3-oxo-5-phenylpentanoateVarious microorganisms(R)- or (S)-Ethyl 3-hydroxy-5-phenylpentanoateup to >99%up to 99% researchgate.net
Various β-keto estersThermophilic alcohol dehydrogenase(S)-β-Hydroxyesters>99%>99% rsc.org

Asymmetric Transamination of β-Keto Esters

A more direct route to β-amino esters from β-keto esters is through asymmetric transamination. This reaction is catalyzed by transaminase enzymes (TAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes that transfer an amino group from an amino donor (e.g., L-alanine or isopropylamine) to a keto acceptor. The use of ω-transaminases is particularly advantageous as they can accept a broad range of keto substrates that are not α-keto acids.

The asymmetric transamination of methyl 3-oxo-4-phenylbutanoate using a suitable ω-transaminase can directly yield this compound with high enantiomeric purity. researchgate.netnih.govresearchgate.net A challenge with β-keto acid substrates is their instability towards decarboxylation. Using the more stable β-keto esters circumvents this issue. nih.govresearchgate.net The reaction equilibrium can be driven towards the product by using a large excess of the amine donor or by removing the ketone byproduct.

Below is a table summarizing the results of asymmetric transamination of β-keto esters.

β-Keto Ester SubstrateTransaminaseAmine DonorProductEnantiomeric Excess (ee)Conversion (%)Reference
Ethyl benzoylacetateEngineered ω-TAIsopropylamine(S)-Ethyl 3-amino-3-phenylpropanoate>99%>95% researchgate.net
Various β-keto estersω-TA variantsL-Alanine(S)-β-Amino estersup to 99%up to 98% researchgate.net
β-Keto estersω-TransaminaseIsopropylamineβ-Amino acids>99%>95% nih.gov

Enzymatic Kinetic Resolution

For racemic mixtures of methyl 3-amino-4-phenylbutanoate, enzymatic kinetic resolution offers a method to separate the enantiomers. This technique utilizes an enzyme that selectively reacts with one enantiomer, leaving the other unreacted. Lipases are commonly employed for the kinetic resolution of racemic amino acid esters via enantioselective hydrolysis or transesterification. mdpi.comnih.gov For example, a lipase (B570770) could selectively hydrolyze the (R)-enantiomer of the racemic methyl ester, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity. The success of this method depends on the high enantioselectivity (E-value) of the chosen lipase for the specific substrate. mdpi.commdpi.com

These methods for the stereoselective conversion of precursors, particularly the biocatalytic approaches, provide efficient and environmentally benign routes to optically pure this compound.

Elucidation of Reaction Mechanisms and Kinetics in Methyl 3s 3 Amino 4 Phenylbutanoate Synthesis and Transformations

Mechanistic Studies of Chiral Induction in Asymmetric Synthesis

The asymmetric synthesis of methyl (3S)-3-amino-4-phenylbutanoate relies on strategies that introduce and control the stereochemistry at the C3 position. Mechanistic studies have focused on the use of chiral auxiliaries and organocatalysis to achieve high enantioselectivity.

One prominent approach involves the use of chiral auxiliaries, such as (S,S)-(+)-pseudoephedrine, in aza-Michael reactions. nih.govacs.org In this method, a chiral amide is formed from (S,S)-(+)-pseudoephedrine and an α,β-unsaturated acid. The conjugate addition of a nitrogen nucleophile to this chiral α,β-unsaturated amide proceeds with high diastereoselectivity. The chiral auxiliary directs the incoming nucleophile to one face of the molecule, establishing the desired stereocenter. The mechanism is believed to proceed through a rigid chelated intermediate, where the lithium cation coordinates to both the carbonyl oxygen and the oxygen of the auxiliary, forcing the nucleophile to attack from the less sterically hindered face. Subsequent removal of the auxiliary yields the desired enantioenriched β-amino ester. acs.org

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of β-amino esters. nih.gov Chiral Brønsted acids or bifunctional catalysts, such as those based on isothiourea, can activate the reactants and create a chiral environment for the key bond-forming step. In a cooperative catalysis approach, an isothiourea catalyst can generate a C(1)-ammonium enolate from an arylacetic acid ester, which then undergoes an enantioselective aminomethylation. nih.gov Mechanistic studies suggest that the enantioselectivity is determined in the aminomethylation step, where the chiral catalyst guides the approach of the iminium ion to the enolate.

Table 1: Comparison of Catalytic Systems in Asymmetric Synthesis of β-Amino Esters

Catalyst/AuxiliaryReaction TypeKey Mechanistic FeatureTypical Enantiomeric Ratio (er)
(S,S)-(+)-PseudoephedrineAza-Michael AdditionFormation of a rigid chelated intermediate directing nucleophilic attack. acs.orgHigh
Isothiourea/Brønsted AcidCooperative CatalysisEnantioselective aminomethylation of a C(1)-ammonium enolate intermediate. nih.govup to 96:4

Understanding Key Bond-Forming and Functionalization Steps (e.g., Esterification, Amination)

The synthesis of this compound involves two critical bond-forming and functionalization steps: esterification and amination.

Esterification: The formation of the methyl ester is commonly achieved through Fischer esterification. pearson.comorganic-chemistry.orgbyjus.comlibretexts.orgchemistrysteps.com This acid-catalyzed reaction between the carboxylic acid group of (3S)-3-amino-4-phenylbutanoic acid and methanol (B129727) is a reversible process. The mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen: A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. libretexts.orgchemistrysteps.com

Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.

Deprotonation: The protonated carbonyl of the ester is deprotonated to yield the final methyl ester and regenerate the acid catalyst. libretexts.org To drive the equilibrium towards the product side, an excess of methanol is often used, or the water formed during the reaction is removed. chemistrysteps.com

Amination: The introduction of the amino group at the β-position can be accomplished via an aza-Michael addition reaction. nih.govthieme-connect.comrsc.orgresearchgate.net This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated ester, such as methyl cinnamate. The mechanism is as follows:

Nucleophilic attack: The amine attacks the β-carbon of the α,β-unsaturated ester, which is electron-deficient due to the electron-withdrawing nature of the ester group.

Formation of an enolate intermediate: This attack results in the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated to give the final β-amino ester product. rsc.org The reaction can be promoted by a catalyst, and when a chiral catalyst is used, this step can be rendered enantioselective, as discussed in the previous section.

Investigation of Specific Chemical Transformations (e.g., Oxidation, Reduction, Amino Group Substitution)

The functional groups in this compound, namely the ester and the amino group, can undergo various chemical transformations.

Oxidation: While specific studies on the direct oxidation of this compound are not extensively documented, related transformations of β-amino alcohols, which can be derived from the target compound, have been investigated. The oxidation of N-protected β-amino alcohols can yield α-amino aldehydes. researchgate.net This transformation can be achieved using various oxidizing agents. The mechanism of such oxidations typically involves the formation of an intermediate that facilitates the removal of two hydrogen atoms, one from the hydroxyl group and one from the adjacent carbon.

Reduction: The ester group of this compound can be reduced to a primary alcohol, yielding the corresponding (3S)-3-amino-4-phenylbutan-1-ol. This reduction is typically carried out using powerful reducing agents like lithium aluminum hydride (LiAlH4). um.edu.myjocpr.com The mechanism of ester reduction by LiAlH4 involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a subsequent second hydride attack on the resulting aldehyde intermediate to furnish the primary alcohol after an aqueous workup.

Amino Group Substitution: The primary amino group in this compound can undergo substitution reactions, such as N-alkylation or N-acylation. For instance, N-alkylation can be achieved by reacting the amino ester with an alkyl halide. The mechanism of N-alkylation is a nucleophilic substitution (SN2) reaction where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. monash.edu This results in the formation of a secondary amine. Further alkylation can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts.

Turnover Mechanisms in Biocatalytic Syntheses

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral compounds like this compound. Transaminases and lipases are two key enzyme classes employed for this purpose, each with a distinct turnover mechanism.

Transaminase-Catalyzed Synthesis: Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, can catalyze the asymmetric synthesis of β-amino esters from the corresponding β-keto esters. nih.govlibretexts.orgwikipedia.orgosti.govacs.org The catalytic cycle of a transaminase follows a "ping-pong bi-bi" mechanism, which consists of two half-reactions: libretexts.org

First Half-Reaction (Ping): The PLP cofactor, initially bound to a lysine (B10760008) residue in the enzyme's active site as an internal aldimine, reacts with an amino donor (e.g., an amino acid like alanine). This forms an external aldimine, which then undergoes a series of tautomerization and hydrolysis steps. The amino group is transferred to the PLP, converting it into pyridoxamine-5'-phosphate (PMP) and releasing the keto acid byproduct of the amino donor. libretexts.org

Second Half-Reaction (Pong): The β-keto ester substrate enters the active site and reacts with PMP. The process is essentially the reverse of the first half-reaction. The amino group is transferred from PMP to the keto ester, forming the desired chiral β-amino ester and regenerating the PLP-lysine internal aldimine, thus completing the catalytic cycle. nih.govosti.gov The high stereoselectivity of the reaction is dictated by the specific binding of the substrate in the chiral active site of the enzyme.

Lipase-Catalyzed Kinetic Resolution: Lipases can be used for the kinetic resolution of racemic mixtures of methyl 3-amino-4-phenylbutanoate. acs.orgmdpi.commdpi.comnih.gov Kinetic resolution relies on the ability of the enzyme to selectively catalyze a reaction on one enantiomer of the racemate at a much higher rate than the other. For example, in an enantioselective hydrolysis reaction, a lipase (B570770) can selectively hydrolyze the (S)-enantiomer of the ester to the corresponding carboxylic acid, leaving the (R)-enantiomer of the ester unreacted. mdpi.commdpi.comnih.gov The turnover mechanism of lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) (typically serine, histidine, and aspartate) in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester substrate to form a tetrahedral intermediate. This intermediate then collapses to form an acyl-enzyme intermediate, releasing the alcohol portion of the ester. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid product and regenerating the active enzyme. psu.eduresearchgate.net

Table 2: Key Intermediates in Biocatalytic Mechanisms

Biocatalytic MethodEnzyme ClassKey Intermediate(s)Role of Intermediate
Asymmetric SynthesisTransaminaseExternal aldimine, Quinonoid intermediate, Pyridoxamine-5'-phosphate (PMP) libretexts.orgCovalent binding of substrate, stabilization of carbanionic intermediates, and transfer of the amino group. nih.govosti.gov
Kinetic ResolutionLipaseAcyl-enzyme intermediate psu.eduresearchgate.netCovalent linkage of the substrate's acyl group to the enzyme's active site serine.

Advanced Analytical Techniques for Stereochemical and Structural Characterization

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. nih.govnih.gov This technique provides a detailed three-dimensional map of the atomic arrangement within a crystal lattice, offering conclusive evidence of the spatial orientation of substituents around a stereocenter. longdom.orgrsc.org For methyl (3S)-3-amino-4-phenylbutanoate, obtaining a single crystal of sufficient quality is the primary prerequisite for analysis.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The intensities and positions of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn reveals the precise location of each atom. To determine the absolute configuration of a chiral molecule, particularly one containing only light atoms (C, H, N, O), the phenomenon of anomalous dispersion is employed. rsc.org While traditionally more pronounced with heavier atoms, modern diffractometers and computational methods have made it feasible to determine the absolute configuration of a wide range of organic molecules. longdom.orgwaters.com

Table 1: Key Aspects of X-ray Crystallography for Absolute Configuration Determination

TechniqueInformation ObtainedRequirementsKey Advantage
Single-Crystal X-ray Diffraction3D atomic coordinates, bond lengths, bond angles, absolute configurationHigh-quality single crystalUnambiguous determination of stereochemistry

Chromatographic Methods for Enantiomeric Excess and Diastereomeric Ratio Determination (e.g., HPLC, SFC)

Chromatographic techniques are indispensable for determining the enantiomeric purity (enantiomeric excess, ee) and diastereomeric ratio (dr) of chiral compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most common methods employed for this purpose. nih.govoup.com

Chiral HPLC involves the use of a column packed with a chiral stationary phase that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification. uma.es Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of amino acid derivatives. sigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is critical for achieving optimal separation. uma.es

Supercritical Fluid Chromatography (SFC) offers several advantages over HPLC, including faster analysis times and reduced solvent consumption. waters.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. Similar to HPLC, chiral stationary phases are used to achieve enantiomeric separation.

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. For instance, if the peak area of the (S)-enantiomer is AS and the peak area of the (R)-enantiomer is AR, the enantiomeric excess is calculated as:

ee (%) = [(AS - AR) / (AS + AR)] x 100

Table 2: Comparison of Chromatographic Methods for Chiral Analysis

MethodPrincipleAdvantagesCommon Stationary Phases
Chiral HPLC Differential interaction with a chiral stationary phaseRobust, versatile, widely applicablePolysaccharide-based (cellulose, amylose), macrocyclic glycopeptides
Chiral SFC Similar to HPLC, but with a supercritical fluid mobile phaseFaster analysis, lower solvent consumption, "greener" techniquePolysaccharide-based, Pirkle-type

Advanced Spectroscopic Methods for Structure Elucidation and Stereochemical Assignment (e.g., High-Resolution NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the determination of relative stereochemistry. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments can provide a wealth of structural information. nih.govlongdom.org

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. The chemical shifts, coupling constants, and multiplicities of the signals can be used to piece together the carbon skeleton. For instance, the protons on the carbon adjacent to the chiral center will be diastereotopic and are expected to show distinct chemical shifts and coupling patterns.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shift of each carbon atom is indicative of its electronic environment.

Two-dimensional NMR techniques are particularly useful for establishing connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships, helping to identify adjacent protons. longdom.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is crucial for determining relative stereochemistry.

While NMR in an achiral solvent cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric differences in the NMR spectra, allowing for the determination of enantiomeric excess. nih.gov

Table 3: Representative ¹H and ¹³C NMR Data for a β-Amino Ester Moiety (Note: Specific shifts for the title compound may vary)

Atom¹H Chemical Shift (ppm, multiplicity, J in Hz)¹³C Chemical Shift (ppm)
C=O-~172
O-CH₃~3.6 (s)~52
CH-NH₂~3.5 (m)~50
CH₂-Ph~2.8 (dd), ~2.7 (dd)~43
CH₂-C=O~2.5 (dd), ~2.4 (dd)~40
Phenyl-C~7.2-7.4 (m)~126-140

Mass Spectrometry for Reaction Monitoring and Product Identification (including intact protein mass spectrometry for enzymatic studies)

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov For this compound, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight) can be employed.

High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental formula of the molecular ion. The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. Common fragmentation pathways for amino acid esters include the loss of the methoxy (B1213986) group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the carbon-carbon bonds adjacent to the nitrogen atom. nih.govresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov LC-MS is particularly useful for monitoring the progress of a chemical or enzymatic synthesis of this compound. It allows for the simultaneous detection and quantification of the starting materials, intermediates, and the final product in a complex reaction mixture. nih.gov In enzymatic studies, such as those involving transaminases for the synthesis of chiral amines, intact protein mass spectrometry can be used to characterize the enzyme itself, while LC-MS is used to monitor the conversion of the substrate to the product and determine the enantiomeric excess.

Table 4: Expected Mass Spectrometry Data for Methyl 3-amino-4-phenylbutanoate

IonExpected m/z (monoisotopic)Fragmentation Origin
[M+H]⁺194.1176Molecular ion with a proton
[M-OCH₃]⁺162.0913Loss of the methoxy group
[M-COOCH₃]⁺134.0964Loss of the carbomethoxy group
[PhCH₂CHNH₂]⁺120.0808Cleavage of the Cα-Cβ bond

Applications of Methyl 3s 3 Amino 4 Phenylbutanoate As a Chiral Synthetic Intermediate

Role as a Key Chiral Building Block in Complex Organic Synthesis

In the field of drug discovery and development, the chirality, or "handedness," of a molecule is critically important. Different enantiomers (non-superimposable mirror images) of a drug can have vastly different biological effects, with one being therapeutic while the other might be inactive or even harmful. nbinno.com Methyl (3S)-3-amino-4-phenylbutanoate serves as a chiral building block, a foundational piece with a defined stereochemistry that chemists can use to construct larger, more complex molecules without losing the desired stereochemical integrity. nbinno.com

Its inherent (S) configuration ensures that synthetic pathways maintain the correct three-dimensional structure, which is a fundamental requirement for developing safe and effective pharmaceutical agents. nbinno.com The strategic use of such pre-defined chiral building blocks is a cornerstone of modern medicinal chemistry, providing an efficient route to enantiomerically pure final products. nbinno.comresearchgate.net The phenyl group and the amino acid backbone of this compound make it a valuable precursor for a variety of molecular scaffolds. researchgate.net

Precursor to β-Amino Acid Derivatives

This compound is a β-amino acid ester. β-amino acids differ from the more common α-amino acids in that the amino group is attached to the second carbon atom (the beta-carbon) from the carboxyl group. illinois.edu This structural difference is significant, as β-amino acids are not typically found in natural proteins and are thus resistant to degradation by common enzymes (proteases).

This compound is a direct precursor for a wide array of other β-amino acid derivatives. researchgate.net The primary amine and methyl ester functionalities are reactive sites that can be readily modified. For example:

The amine group can be acylated, alkylated, or used in coupling reactions to form amides. monash.edu

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol.

These transformations allow chemists to generate a library of structurally diverse β-amino acid derivatives, which are important components in numerous biologically active molecules, drugs, and natural products. researchgate.net The development of efficient synthetic methods to access these derivatives is an active area of chemical research. nih.gov

Integration into Peptidomimetic and Peptide Chemistry

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov The incorporation of unnatural amino acids, like β-amino acids, is a key strategy in peptidomimetic design.

The amine group of this compound is a key handle for modification. A common strategy is N-alkylation, particularly N-methylation, which can significantly alter a peptide's properties by increasing its lipophilicity and removing a hydrogen-bond donor site. monash.edu The synthesis of these modified amino acids typically involves protecting the amino group, performing the desired chemical transformation, and then incorporating the modified unit into a larger molecule. unina.itunibo.it The ability to create these custom-designed amino acids from a readily available chiral precursor is essential for building complex peptidomimetics.

Once appropriately protected (for example, with Fmoc or Boc protecting groups), (3S)-3-amino-4-phenylbutanoic acid can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. When a β-amino acid is inserted into a peptide sequence, it adds an extra carbon atom to the peptide backbone. This seemingly small change has profound consequences for the molecule's three-dimensional structure, forcing it to adopt different conformations (secondary structures) than its natural α-peptide counterpart. upc.edu These altered conformations can lead to enhanced binding affinity for biological targets and are often more resistant to enzymatic breakdown, making them attractive candidates for drug development. nih.gov

Utility in the Synthesis of Pharmacologically Relevant Scaffolds and Intermediates

The structural framework of this compound is present in numerous pharmacologically active agents. It serves as a crucial intermediate in the synthesis of several classes of enzyme inhibitors.

The following table summarizes key applications of this chiral building block in synthesizing pharmacologically relevant compounds.

Pharmacological Target Inhibitor Class Role of (3S)-3-amino-4-phenylbutanoate Scaffold
AminopeptidasesAminopeptidase (B13392206) N InhibitorsForms the core structure of inhibitors like Bestatin (B1682670), which mimics a dipeptide substrate. nih.govnih.gov
HIV-1 ProteaseHIV-1 Protease InhibitorsServes as a key precursor to the hydroxyethylamine isostere, a common feature in this class of antiretroviral drugs. nih.govnih.gov
ReninRenin InhibitorsUsed to create conformationally restricted phenylalanine isosteres, such as piperidone derivatives, for hypertension treatment. nih.gov
AminopeptidasesBestatin AnaloguesProvides the essential α-hydroxy-β-amino acid backbone after modification, crucial for binding to the enzyme's active site. nih.govnih.gov
HMG-CoA ReductaseStatin AnalogsThe β-amino acid structure can be incorporated to create novel statin analogs with modified properties.

Aminopeptidase N Inhibitors and Bestatin: Bestatin, or [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is a potent natural inhibitor of several aminopeptidases. nih.gov The 3-amino-4-phenyl portion of its structure is a key component responsible for its inhibitory activity. Synthesizing analogs of bestatin often relies on precursors with this specific structural and stereochemical motif. nih.govnih.gov By modifying the α-hydroxy-β-amino acid part derived from precursors like this compound, researchers can develop new inhibitors with altered potency and selectivity. nih.gov

HIV-1 Protease Inhibitors: HIV-1 protease is a critical enzyme for the replication of the HIV virus. nih.govdiva-portal.org Inhibition of this enzyme leads to the production of non-infectious viral particles and is a cornerstone of highly active antiretroviral therapy (HAART). nih.gov Many successful HIV-1 protease inhibitors are peptidomimetics that contain a non-cleavable hydroxyethylamine isostere. The (3S)-3-amino-4-phenylbutanoate scaffold is an ideal starting point for synthesizing this isostere, making it a valuable intermediate in the production of these life-saving drugs. nih.gov

Renin Inhibitors: Renin is an enzyme that plays a key role in regulating blood pressure. Inhibiting renin is a therapeutic strategy for treating hypertension. The design of potent renin inhibitors has involved creating molecules that mimic the natural substrate. Computer modeling has guided the synthesis of conformationally restricted analogs, such as those containing piperidone rings, to improve binding. nih.gov The 3(S)-amino-4-phenyl structure is used as a constrained replacement for the amino acid phenylalanine in these inhibitors. nih.gov

Statin Analogs: Statins are a class of drugs used to lower cholesterol levels. While not a direct precursor in the traditional synthesis of common statins, the β-amino acid structure of this compound can be used to create novel statin analogs. Research has also explored the synergistic effects of combining aminopeptidase inhibitors (like bestatin) with statins, suggesting a pharmacological link between the pathways these molecules target. oaepublish.com The synthesis of hybrid molecules or analogs incorporating the β-amino acid scaffold represents a strategy for developing new therapeutic agents.

Future Perspectives in Methyl 3s 3 Amino 4 Phenylbutanoate Research

Development of Novel and Highly Efficient Synthetic Pathways

The pursuit of ideal synthetic routes to chiral molecules like methyl (3S)-3-amino-4-phenylbutanoate is a central theme in contemporary organic chemistry. Future efforts will likely focus on the development of novel pathways that are not only high-yielding but also atom-economical and environmentally benign. One promising avenue is the continued exploration of biocatalysis. Engineered enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs) and transaminases, offer the potential for direct asymmetric synthesis from readily available starting materials, often under mild reaction conditions. acs.orgnih.govmdpi.com For instance, engineered aspartase B enzymes have been successfully used to synthesize (S)-β-phenylalanine, a closely related compound. whiterose.ac.uk The application of similar enzymatic strategies to the synthesis of the methyl ester derivative could provide a more sustainable alternative to traditional chemical methods.

Another area of focus will be the development of chemoenzymatic processes that combine the advantages of both chemical and biological catalysis. For example, a chemical step could be used to generate a prochiral intermediate, which is then stereoselectively converted to the desired product by an enzyme. This hybrid approach can often overcome the limitations of purely chemical or enzymatic routes.

Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals. The development of continuous flow processes for the synthesis of this compound could offer advantages in terms of safety, scalability, and process control.

Exploration of New Catalytic Systems for Enhanced Stereoselectivity

Achieving high levels of stereoselectivity is paramount in the synthesis of chiral compounds. Future research will undoubtedly focus on the discovery and development of new catalytic systems that can provide this compound with even higher enantiomeric purity. Transition metal catalysis, particularly with rhodium and ruthenium, has already proven effective for the asymmetric hydrogenation of related enamines and β-keto esters. researchgate.nethilarispublisher.com The design of novel chiral ligands for these metals will continue to be a major research direction, aiming for higher catalyst turnover numbers and improved selectivity under milder conditions.

Organocatalysis represents another fertile ground for innovation. Chiral Brønsted acids, Lewis bases, and phase-transfer catalysts have been successfully employed in the enantioselective synthesis of β-amino acid derivatives. mdpi.comnih.gov For example, cinchona alkaloid-derived squaramide catalysts have been used for the enantioselective Mannich reaction to produce chiral β-amino acid derivatives. mdpi.com The development of new generations of organocatalysts with enhanced activity and broader substrate scope is an active area of research.

Copper-catalyzed asymmetric reactions, such as hydroamination, have also shown promise for the synthesis of chiral β-amino esters. nih.gov Future work in this area may involve the design of new chiral phosphine (B1218219) ligands to improve the efficiency and selectivity of these transformations.

Catalytic SystemReaction TypeKey Advantages
Engineered Enzymes (e.g., PALs, Transaminases)Asymmetric SynthesisHigh stereoselectivity, mild conditions, environmentally benign
Rhodium/Ruthenium with Chiral LigandsAsymmetric HydrogenationHigh efficiency and enantioselectivity
Chiral Organocatalysts (e.g., Squaramides)Mannich Reaction, Michael AdditionMetal-free, good to excellent stereoselectivity
Copper with Chiral Phosphine LigandsAsymmetric HydroaminationDirect formation of the C-N bond

Advanced Mechanistic Investigations

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of the catalytic cycles involved in the synthesis of this compound.

In situ spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can provide valuable information about the structure of catalytic intermediates and the kinetics of the reaction. These experimental studies, when coupled with density functional theory (DFT) calculations, can offer a detailed picture of the transition states and reaction pathways. For instance, computational studies can help to rationalize the origin of stereoselectivity in asymmetric catalytic reactions by modeling the interactions between the substrate, catalyst, and solvent molecules. A combined synthetic and computational study has already been applied to novel amino acids and esters to understand their role in organocatalysis. researchgate.net

Such mechanistic insights will be instrumental in the design of next-generation catalysts with improved performance. By understanding the factors that govern catalyst activity and selectivity, researchers can rationally modify the catalyst structure to achieve desired outcomes.

Expanding the Scope of Synthetic Applications

This compound is a valuable chiral building block, and future research will continue to explore its use in the synthesis of a wide range of biologically active molecules and complex natural products. hilarispublisher.com Its incorporation into peptide sequences can lead to peptidomimetics with enhanced stability and biological activity. whiterose.ac.uk The amino and ester functionalities of this compound provide convenient handles for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for drug discovery.

The "magic methyl" effect, where the introduction of a methyl group can significantly alter the pharmacological properties of a molecule, is a well-established concept in medicinal chemistry. mdpi.com Future research may explore the synthesis of derivatives of this compound with additional methyl groups at specific positions to modulate their biological activity.

Furthermore, the development of novel synthetic methodologies will enable the efficient synthesis of a broader range of β-amino acid derivatives with diverse substitution patterns. This will expand the toolbox available to medicinal chemists and facilitate the exploration of new chemical space in the search for novel therapeutics. The synthesis of fluorinated β-amino acid enantiomers, for example, has been achieved through lipase-catalyzed hydrolysis, highlighting the potential for creating novel analogs. mdpi.com

Application AreaPotential Impact
PeptidomimeticsEnhanced stability and biological activity of peptide-based drugs. whiterose.ac.uk
Drug DiscoverySynthesis of diverse compound libraries for screening against various biological targets.
Natural Product SynthesisAccess to complex molecular architectures containing the β-amino acid motif.
Medicinal ChemistryExploration of structure-activity relationships through the synthesis of novel derivatives. mdpi.com

Q & A

Basic: What are the key methodological considerations for synthesizing methyl (3S)-3-amino-4-phenylbutanoate in a laboratory setting?

Synthesis typically involves stereoselective strategies to preserve the (3S)-configuration. A common approach includes:

  • Amino acid esterification : Starting from 3-amino-4-phenylbutanoic acid, methyl esterification under acidic conditions (e.g., HCl/MeOH) .
  • Chiral resolution : Use of chiral auxiliaries or catalysts to ensure enantiomeric purity, as seen in analogous syntheses of methyl (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoate .
  • Purification : Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is critical for isolating high-purity products .

Basic: How can researchers validate the stereochemical integrity of this compound post-synthesis?

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and confirm retention times against standards .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to verify spatial arrangements of substituents .
  • Optical rotation : Compare measured [α]D_D values with literature data for (3S)-configured analogs .

Advanced: What strategies address contradictions in reported yields for stereoselective syntheses of this compound?

Discrepancies often arise from:

  • Reaction conditions : Temperature, solvent polarity, and catalyst loading (e.g., trifluoromethylsulfonate vs. HCl in amination steps) .
  • Protecting group selection : tert-Butyl esters (e.g., tert-butyl (3S)-3-amino-4-phenylbutanoate) may alter reaction kinetics versus methyl esters .
  • Methodological framework : Align experimental design with mechanistic studies (e.g., DFT calculations to optimize transition states) .

Advanced: How can computational modeling enhance the design of catalytic systems for this compound’s synthesis?

  • Transition state analysis : Density Functional Theory (DFT) identifies energy barriers for stereochemical outcomes in aminolysis or esterification .
  • Molecular docking : Predict interactions between chiral catalysts (e.g., organocatalysts) and intermediates to improve enantioselectivity .
  • Kinetic profiling : Simulate reaction pathways to optimize temperature and solvent parameters, reducing side-product formation .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., methyl iodide) .
  • First aid : Immediate rinsing with water for skin contact and medical consultation for ingestion .

Advanced: How do researchers resolve conflicting spectroscopic data (e.g., NMR, LCMS) for this compound?

  • Multi-technique validation : Cross-reference 1^1H/13^13C-NMR, LCMS, and IR to confirm functional groups .
  • Isotopic labeling : Introduce 15^{15}N or 13^{13}C labels to trace ambiguous signals (e.g., amine proton shifts) .
  • Collaborative analysis : Share raw data with open-access platforms for peer validation, reducing interpretation bias .

Basic: What analytical techniques are most effective for quantifying impurities in this compound?

  • HPLC-DAD/ELSD : Detect non-chiral impurities (e.g., unreacted starting materials) with diode array or evaporative light scattering detectors .
  • Mass spectrometry : High-resolution MS (HRMS) identifies trace by-products via exact mass matching .
  • Karl Fischer titration : Quantify residual water content, critical for stability studies .

Advanced: How can theoretical frameworks guide the optimization of reaction conditions for large-scale synthesis?

  • Process intensification : Apply Quality by Design (QbD) principles to map critical process parameters (CPPs) like pH and agitation .
  • Scale-up correlations : Use dimensionless numbers (e.g., Reynolds, Damköhler) to predict mixing efficiency and heat transfer in batch reactors .
  • Green chemistry metrics : Minimize E-factor by selecting recyclable solvents (e.g., 2-MeTHF) and catalysts .

Basic: What are the challenges in maintaining enantiopurity during storage of this compound?

  • Temperature control : Store at –20°C to slow racemization .
  • Moisture avoidance : Use desiccants to prevent hydrolysis of the ester group .
  • Container material : Glass vials with PTFE-lined caps reduce leachables that might catalyze degradation .

Advanced: How do researchers integrate cheminformatics tools to predict the physicochemical properties of this compound?

  • QSAR models : Correlate logP, pKa, and solubility with structural descriptors (e.g., Abraham parameters) .
  • Molecular dynamics : Simulate crystal packing to predict melting points and polymorph stability .
  • Database mining : Cross-reference PubChem or Reaxys for analogous compounds’ stability profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.